

Application Notes & Protocols for the Quantification of (1H-indazol-3-yl)methanol

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Compound of Interest

Compound Name: (1H-indazol-3-yl)methanol

Cat. No.: B1299801

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **(1H-indazol-3-yl)methanol** in various sample matrices. The protocols described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in pharmaceutical development and quality control.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the quantification of active pharmaceutical ingredients (APIs). This section details a reversed-phase HPLC (RP-HPLC) method suitable for the determination of **(1H-indazol-3-yl)methanol**.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

- System: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.0) in a 40:60 (v/v) ratio.[\[1\]](#)

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 250 nm.[\[1\]](#)
- Injection Volume: 10 µL.

1.2. Standard and Sample Preparation:

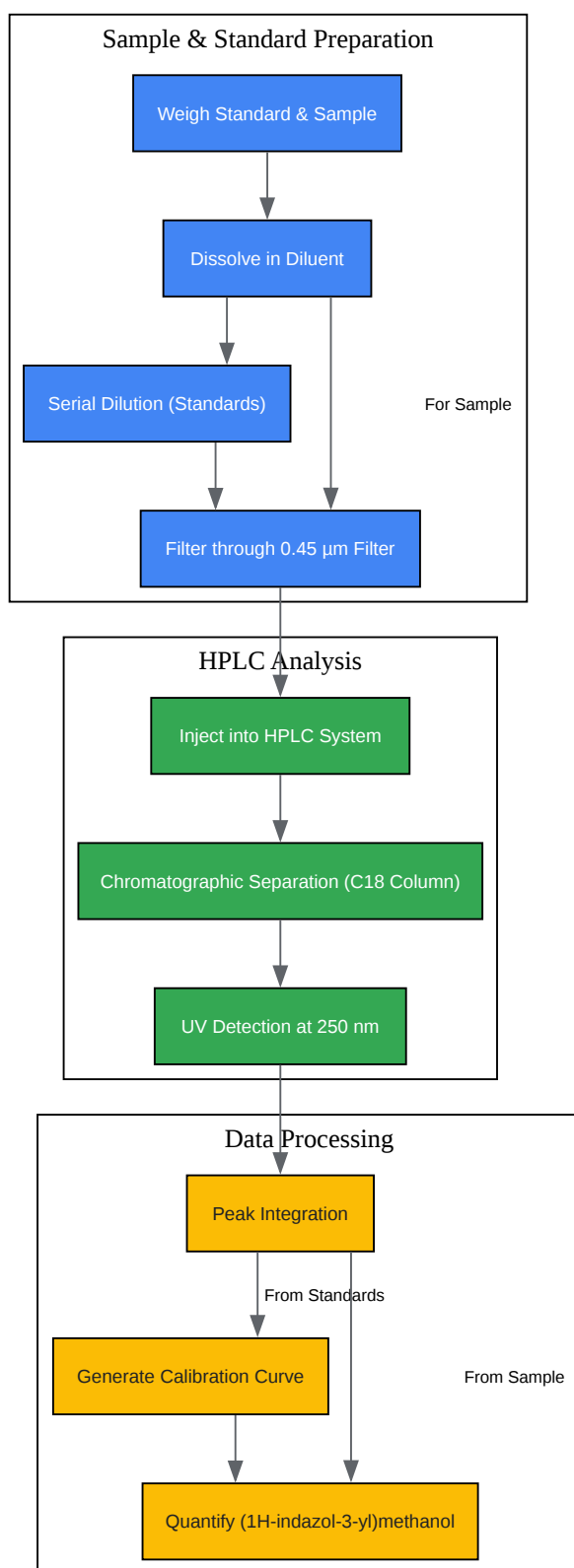
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **(1H-indazol-3-yl)methanol** reference standard and dissolve it in 10 mL of diluent (e.g., a 50:50 mixture of acetonitrile and water).
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
- Sample Preparation: Dissolve the sample containing **(1H-indazol-3-yl)methanol** in the diluent to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

1.3. Method Validation Parameters (Representative Data):

The following table summarizes typical validation parameters for an HPLC method for an indazole-containing API. These values should be experimentally verified for **(1H-indazol-3-yl)methanol**.

Parameter	Typical Value
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	0.02 - 0.27 µg/L[2]
Limit of Quantification (LOQ)	0.08 - 0.91 µg/L[2]
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	< 2%

Workflow Diagram



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Caption: HPLC quantification workflow for **(1H-indazol-3-yl)methanol**.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For highly sensitive and selective quantification, especially in complex matrices like biological fluids, an LC-MS/MS method is recommended.

Experimental Protocol

2.1. Instrumentation and Conditions:

- System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[\[3\]](#)
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size).[\[3\]](#)
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A typical gradient would start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Ionization Mode: Positive Electrospray Ionization (ESI+).[\[3\]](#)
- MRM Transitions: Multiple Reaction Monitoring (MRM) transitions should be optimized for **(1H-indazol-3-yl)methanol**. Based on its structure, predicted transitions are provided below. An internal standard (e.g., a stable isotope-labeled analog) should be used.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
(1H-indazol-3-yl)methanol	149.1	131.1	15
(1H-indazol-3-yl)methanol	149.1	104.1	20

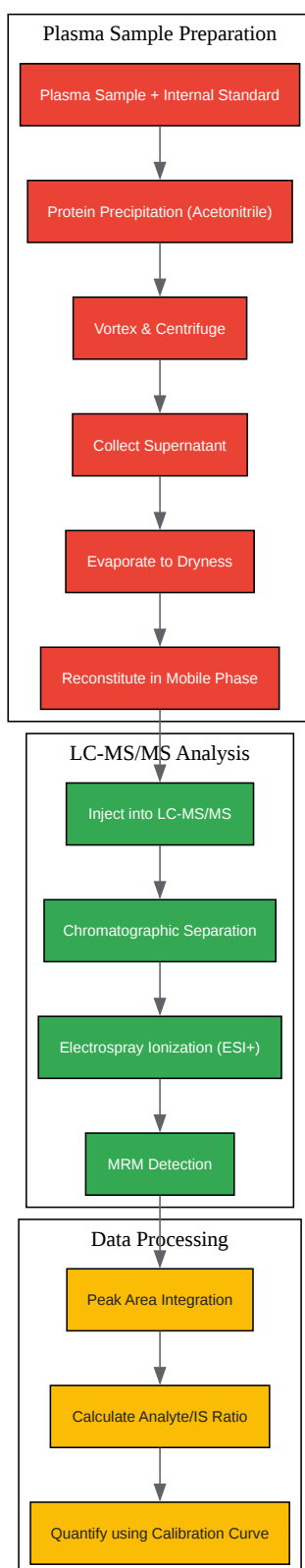
2.2. Sample Preparation (from Plasma):

- **Protein Precipitation:** To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
- **Vortex and Centrifuge:** Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
- **Evaporate and Reconstitute:** Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in 100 µL of the initial mobile phase.

2.3. Method Validation Parameters (Representative Data):

Parameter	Typical Value
Linearity Range	0.1 - 200 ng/mL[4]
Correlation Coefficient (r^2)	> 0.998[4]
Lower Limit of Quantification (LLOQ)	0.1 ng/mL[4]
Accuracy (% bias)	Within $\pm 15\%$
Precision (% RSD)	< 15%

Workflow Diagram



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Caption: LC-MS/MS quantification workflow from plasma samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Method

GC-MS can be an alternative for the analysis of **(1H-indazol-3-yl)methanol**, particularly after derivatization to improve its volatility and thermal stability.

Experimental Protocol

3.1. Instrumentation and Conditions:

- System: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 40-400 amu (full scan) or Selected Ion Monitoring (SIM) for quantification.

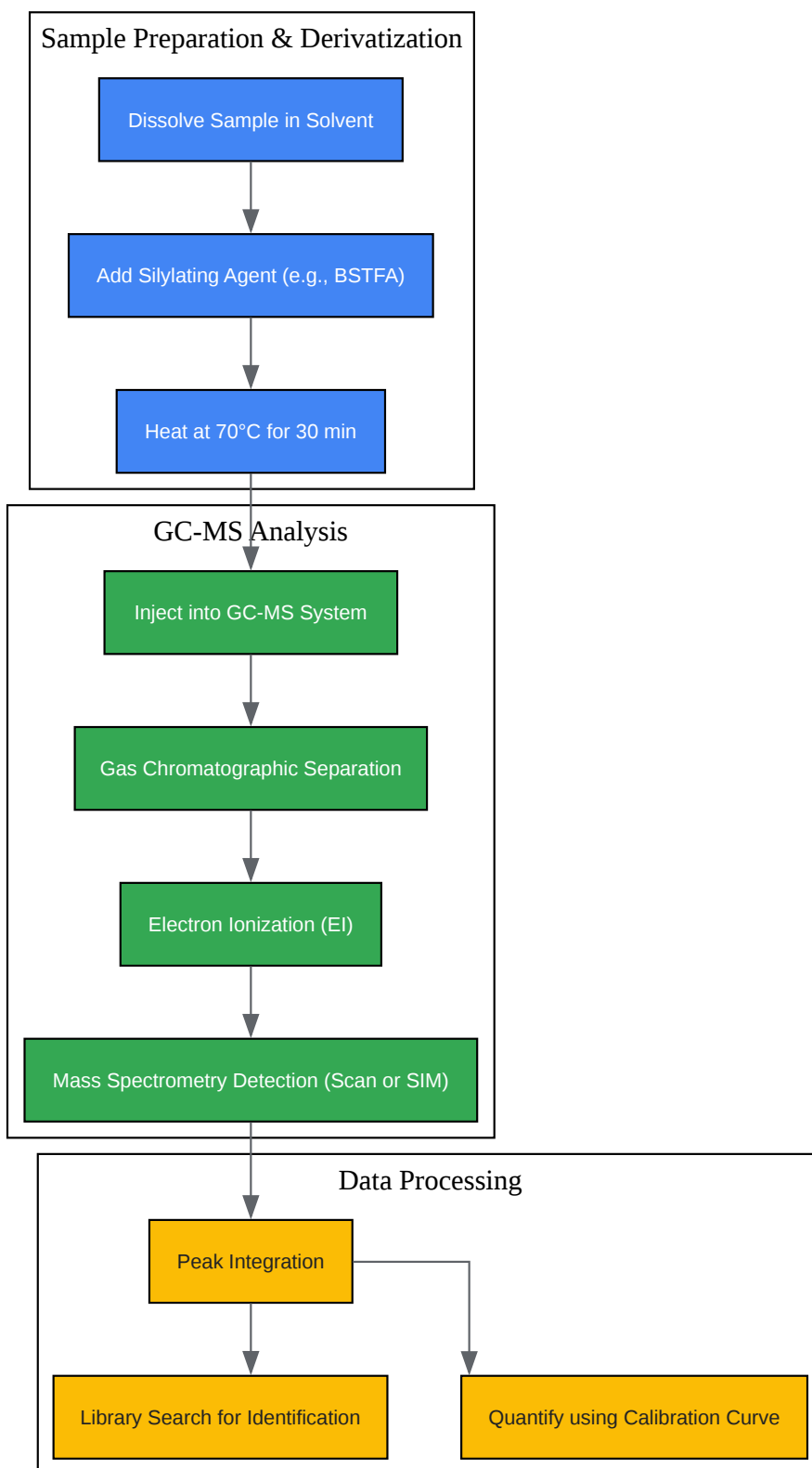
3.2. Sample Preparation and Derivatization:

- Sample Preparation: Dissolve the sample in a suitable organic solvent like methanol or dichloromethane.
- Derivatization (Silylation): To the sample solution, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ether of the alcohol group.

3.3. Method Validation Parameters (Representative Data):

Parameter	Typical Value
Linearity Range	0.025 - 1 mg/mL[5]
Correlation Coefficient (r^2)	> 0.99
Limit of Detection (LOD)	0.008 ng/mg[6]
Limit of Quantification (LOQ)	0.01 ng/mg[6]
Recovery	94 - 103%[5]
Precision (% RSD)	< 5%[5]

Workflow Diagram



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Caption: GC-MS quantification workflow with derivatization.

UV-Vis Spectrophotometry Method

For a simpler, more rapid, but less specific quantification, UV-Vis spectrophotometry can be employed, especially for the analysis of bulk drug substance or simple formulations. Derivative spectrophotometry can be used to enhance specificity.^[7]

Experimental Protocol

4.1. Instrumentation:

- System: A double-beam UV-Vis spectrophotometer.
- Cuvettes: 1 cm quartz cuvettes.

4.2. Standard and Sample Preparation:

- Solvent: A suitable solvent in which **(1H-indazol-3-yl)methanol** is soluble and stable (e.g., methanol or ethanol).
- Determination of λ_{max} : Prepare a dilute solution of **(1H-indazol-3-yl)methanol** and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λ_{max}).
- Standard Solutions: Prepare a series of standard solutions with concentrations spanning the expected sample concentration.
- Sample Solution: Prepare a sample solution with a concentration that falls within the linear range of the calibration curve.

4.3. Measurement and Quantification:

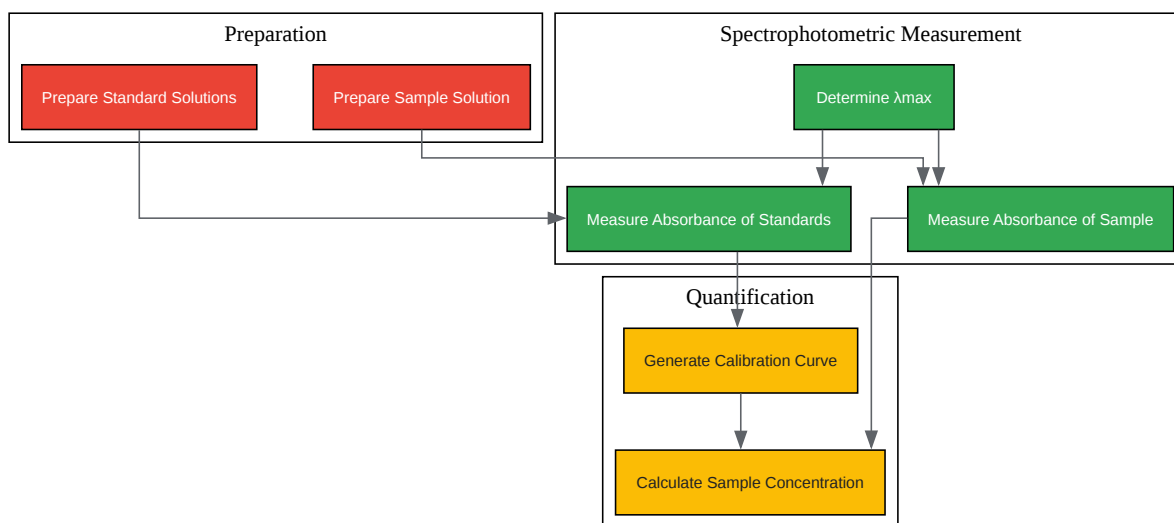
- Calibration Curve: Measure the absorbance of each standard solution at the λ_{max} . Plot a graph of absorbance versus concentration to generate a calibration curve.
- Sample Analysis: Measure the absorbance of the sample solution at the λ_{max} and determine the concentration from the calibration curve.

- Derivative Spectroscopy: To resolve overlapping spectra or reduce background interference, first or second-order derivative spectra can be generated. Quantification is then performed using the peak amplitude in the derivative spectrum.[8]

4.4. Method Validation Parameters (Representative Data):

Parameter	Typical Value
Linearity Range	5 - 40 µg/mL[9]
Correlation Coefficient (r^2)	> 0.995
Accuracy (% Recovery)	99 - 101%
Precision (% RSD)	< 2%

Logical Relationship Diagram



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Caption: Logical workflow for UV-Vis spectrophotometric quantification.

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